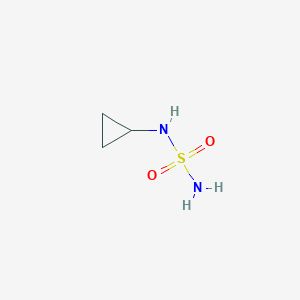

N-Cyclopropylaminosulfonamid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

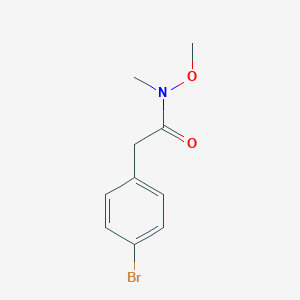

N-Cyclopropylsulfamide is a useful research compound. Its molecular formula is C3H8N2O2S and its molecular weight is 136.18 g/mol. The purity is usually 95%.

The exact mass of the compound N-Cyclopropylsulfamide is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality N-Cyclopropylsulfamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-Cyclopropylsulfamide including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Pharmazeutika: Antibakterielle Wirkstoffe

N-Cyclopropylaminosulfonamid-Derivate wurden auf ihre antibakteriellen Eigenschaften untersucht. Diese Verbindungen können das Bakterienwachstum hemmen, indem sie mit essentiellen Enzymen oder Stoffwechselwegen in Bakterienzellen interferieren. Ihre strukturelle Ähnlichkeit mit Para-Aminobenzolsulfonamid, einem bekannten antibakteriellen Wirkstoff, legt ein Potenzial für die Entwicklung neuer Antibiotika nahe .

Biomedizinische Forschung: Carboanhydrase-Hemmung

Sulfonamide sind dafür bekannt, die Carboanhydrase zu hemmen, ein Enzym, das für die Regulierung des pH-Werts und des Flüssigkeitsgleichgewichts in Geweben entscheidend ist. This compound könnte in der biomedizinischen Forschung verwendet werden, um die Rolle des Enzyms in verschiedenen physiologischen und pathologischen Prozessen zu untersuchen .

Organische Synthese: Chirale Schwefelverbindungen

Die einzigartige Struktur der Verbindung macht sie zu einem Kandidaten für die Synthese chiraler Schwefelverbindungen. Diese sind wertvoll bei der Herstellung von Pharmazeutika und Agrochemikalien mit hoher enantiomerer Reinheit, was für ihre biologische Aktivität entscheidend ist .

Materialwissenschaften: Polymer-Vorläufer

This compound-Derivate können als Vorläufer für Polymere dienen. Ihre Zersetzung bei erhöhten Temperaturen kann zu neuartigen polymeren Materialien führen, die potenzielle Anwendungen in verschiedenen Industrien haben, darunter Automobil- und Luftfahrt .

Umweltwissenschaften: Schwermetallsorption

Forschungen haben gezeigt, dass Sulfonamidverbindungen an Schwermetalle binden können, was darauf hindeutet, dass this compound in der Umweltbereinigung eingesetzt werden könnte, um giftige Schwermetalle aus Wasser und Boden zu entfernen .

Landwirtschaft: Pflanzenwachstumsregulation

Sulfonamide haben Potenzial gezeigt, das Pflanzenwachstum zu regulieren, indem sie auf bestimmte Pflanzenenzyme wirken. This compound könnte zur Entwicklung neuer Agrochemikalien verwendet werden, die den Ernteertrag und die Krankheitsresistenz verbessern .

Veterinärmedizin: Antiparasitäre Behandlungen

In der Veterinärmedizin werden Sulfonamide zur Behandlung von parasitären Infektionen eingesetzt. This compound könnte auf seine Wirksamkeit gegen Parasiten untersucht werden, die Nutztiere befallen, was möglicherweise zu effektiveren Behandlungen führt .

Chemieindustrie: Alkylübertragungsreagenzien

Die Fähigkeit der Verbindung, Alkylgruppen unter sauren Bedingungen zu übertragen, macht sie in der chemischen Industrie nützlich für die Synthese einer breiten Palette von chemischen Produkten, darunter Farbstoffe, Pigmente und Pharmazeutika .

Wirkmechanismus

Target of Action

N-Cyclopropylaminosulfonamide, also known as (sulfamoylamino)cyclopropane, Sulfamide, cyclopropyl- (9CI), or N-Cyclopropylsulfamide, is a type of sulfonamide . Sulfonamides are known to target bacterial enzymes involved in the synthesis of folic acid, a crucial component for bacterial growth and reproduction . .

Mode of Action

Sulfonamides, in general, are known to inhibit the enzyme dihydropteroate synthase, which is involved in the synthesis of folic acid in bacteria . This inhibition prevents the production of folic acid, thereby inhibiting bacterial growth and reproduction .

Biochemical Pathways

As a sulfonamide, it is likely to affect the folic acid synthesis pathway in bacteria . By inhibiting the enzyme dihydropteroate synthase, N-Cyclopropylaminosulfonamide could potentially disrupt the production of folic acid, a crucial component for bacterial DNA synthesis and cell division .

Result of Action

As a sulfonamide, it is likely to inhibit bacterial growth and reproduction by disrupting the synthesis of folic acid .

Biochemische Analyse

Biochemical Properties

N-cyclopropylaminosulfonamide plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. The compound is known to inhibit certain enzymes, which can affect metabolic pathways and cellular processes. For instance, it has been observed to interact with sulfonamide-sensitive enzymes, leading to the inhibition of folate synthesis . This interaction is significant as it can influence the growth and proliferation of cells, particularly in microorganisms.

Cellular Effects

N-cyclopropylaminosulfonamide has notable effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. The compound can induce oxidative stress in cells, leading to the activation of stress response pathways . Additionally, it has been shown to alter gene expression patterns, which can impact cellular functions such as proliferation, differentiation, and apoptosis . These effects are crucial in understanding the compound’s potential therapeutic applications and toxicity.

Molecular Mechanism

The molecular mechanism of N-cyclopropylaminosulfonamide involves its interaction with specific biomolecules. The compound binds to the active sites of enzymes, inhibiting their activity. This inhibition can lead to a decrease in the synthesis of essential biomolecules, such as nucleotides and amino acids . Furthermore, N-cyclopropylaminosulfonamide can modulate gene expression by interacting with transcription factors and other regulatory proteins . These molecular interactions are critical in determining the compound’s overall biochemical and cellular effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of N-cyclopropylaminosulfonamide can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that N-cyclopropylaminosulfonamide is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its efficacy . Long-term exposure to the compound can result in cumulative effects on cellular processes, such as prolonged inhibition of enzyme activity and sustained changes in gene expression .

Dosage Effects in Animal Models

The effects of N-cyclopropylaminosulfonamide vary with different dosages in animal models. At low doses, the compound can effectively inhibit target enzymes without causing significant toxicity . At higher doses, it can induce adverse effects, such as oxidative stress, inflammation, and tissue damage . These dosage-dependent effects are crucial for determining the therapeutic window and safety profile of N-cyclopropylaminosulfonamide in preclinical studies.

Metabolic Pathways

N-cyclopropylaminosulfonamide is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate the synthesis and degradation of key biomolecules . The compound can affect metabolic flux by altering the activity of enzymes involved in glycolysis, the tricarboxylic acid cycle, and nucleotide synthesis . These interactions can lead to changes in metabolite levels and overall cellular metabolism.

Transport and Distribution

The transport and distribution of N-cyclopropylaminosulfonamide within cells and tissues are mediated by specific transporters and binding proteins . The compound can be taken up by cells through active transport mechanisms and distributed to various cellular compartments. Its localization and accumulation within cells can influence its biochemical and cellular effects. For example, the compound’s distribution to the mitochondria can enhance its impact on cellular metabolism and oxidative stress .

Subcellular Localization

The subcellular localization of N-cyclopropylaminosulfonamide is an important factor in determining its activity and function. The compound can be targeted to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, through post-translational modifications and targeting signals . Its localization can affect its interactions with biomolecules and its overall biochemical and cellular effects.

Eigenschaften

IUPAC Name |

(sulfamoylamino)cyclopropane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H8N2O2S/c4-8(6,7)5-3-1-2-3/h3,5H,1-2H2,(H2,4,6,7) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOQSKHUOAWDXMS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1NS(=O)(=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H8N2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

136.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

154743-01-8 |

Source

|

| Record name | N-cyclopropylaminosulfonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

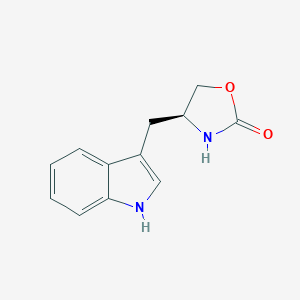

![2-Oxo-1,4-dihydropyrrolo[1,2-a]benzimidazole-3-carbonitrile](/img/structure/B126485.png)